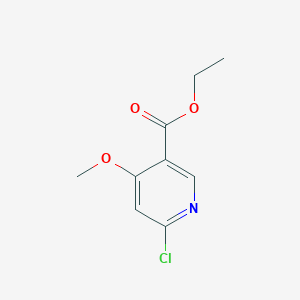

Ethyl 6-chloro-4-methoxynicotinate

CAS No.:

Cat. No.: VC17431464

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClNO3 |

|---|---|

| Molecular Weight | 215.63 g/mol |

| IUPAC Name | ethyl 6-chloro-4-methoxypyridine-3-carboxylate |

| Standard InChI | InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-5-11-8(10)4-7(6)13-2/h4-5H,3H2,1-2H3 |

| Standard InChI Key | SCODEQGVODZIIN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1OC)Cl |

Introduction

Structural Characteristics and Molecular Configuration

Core Framework and Substituent Arrangement

Ethyl 6-chloro-4-methoxynicotinate belongs to the pyridinecarboxylate family, featuring a nicotinic acid backbone esterified at the 3-position. The pyridine ring is substituted with:

-

A chlorine atom at the 6-position, introducing electron-withdrawing effects.

-

A methoxy group () at the 4-position, contributing electron-donating resonance.

-

An ethyl ester () at the 3-position, enhancing lipophilicity .

This substitution pattern creates a polarized electronic environment, influencing reactivity in nucleophilic and electrophilic reactions. Comparative studies of similar nicotinate esters, such as ethyl 6-methylnicotinate, highlight how halogen and alkoxy substitutions modulate solubility and biological activity .

Synthetic Methodologies

General Approaches to Nicotinate Ester Synthesis

While direct synthetic routes for ethyl 6-chloro-4-methoxynicotinate are sparsely documented, analogous compounds provide insight into plausible strategies. A multi-step synthesis typically involves:

-

Halogenation: Introduction of chlorine via electrophilic substitution or radical pathways.

-

Alkoxylation: Methoxy group incorporation using nucleophilic aromatic substitution or Ullmann-type couplings.

-

Esterification: Reaction of the carboxylic acid precursor with ethanol under acidic catalysis .

For example, ethyl 6-methylnicotinate 1-oxide was synthesized through nitric acid-mediated oxidation of 2-methyl-5-ethylpyridine, followed by esterification . Adapting such methods, chlorination could precede methoxylation to achieve the target compound’s substitution pattern.

Physicochemical Properties

Key Molecular Parameters

Ethyl 6-chloro-4-methoxynicotinate’s properties derive from its molecular architecture:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass (g/mol) | 215.63 | |

| Boiling Point | Not reported | – |

| LogP (Partition Coefficient) | Estimated 2.1–2.5* | – |

*Estimated via comparative analysis with ethyl 2-chloro-4-methoxynicotinate (LogP 1.8) .

Applications in Pharmaceutical and Organic Chemistry

Role as a Synthetic Intermediate

Ethyl 6-chloro-4-methoxynicotinate’s reactivity positions it as a versatile precursor:

-

Antimicrobial Agents: Chlorinated pyridines exhibit broad-spectrum activity against Gram-positive bacteria and fungi .

-

Vitamin B6 Analogues: Structural parallels to pyridoxine intermediates suggest utility in vitamin synthesis .

-

Kinase Inhibitors: Methoxy and chloro groups enhance binding to ATP pockets in kinase targets .

Comparative Analysis with Related Nicotinates

The table below contrasts ethyl 6-chloro-4-methoxynicotinate with structurally similar esters:

| Compound | Substituents | Key Differences |

|---|---|---|

| Ethyl nicotinate | No halogen or methoxy | Lower reactivity, used in supplements |

| Methyl 2-chloro-4-methoxy | Methyl ester, same subs. | Higher polarity, reduced bioavailability |

| Ethyl 6-methylnicotinate | Methyl at 6, no methoxy | Enhanced metabolic stability |

This compound’s unique chloro-methoxy combination offers distinct advantages in designing targeted therapeutics .

Future Research Directions

Expanding Synthetic Accessibility

Developing one-pot methodologies or catalytic asymmetric routes (e.g., Grignard additions ) could streamline production. Computational modeling may also optimize reaction conditions for higher yields.

Biological Activity Profiling

Screening against kinase libraries and microbial panels will elucidate therapeutic potential. Structural modifications, such as replacing the ethyl ester with amides, could enhance target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume